

In vitro characterization of BAY-6672 hydrochloride

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Compound of Interest

Compound Name: BAY-6672 hydrochloride

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An In-Depth Technical Guide on the In Vitro Characterization of BAY-6672 Hydrochloride

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro characteristics of **BAY-6672 hydrochloride**, a potent and selective antagonist of the human Prostaglandin F (FP) receptor.[1][2][3][4] Developed as a potential therapeutic agent for idiopathic pulmonary fibrosis (IPF), its mechanism of action involves the inhibition of profibrotic pathways mediated by the FP receptor.[3][5][6]

Data Presentation

The following tables summarize the key quantitative data for **BAY-6672 hydrochloride**, detailing its biochemical affinity, cellular activity, and receptor selectivity.

Table 1: Biochemical Activity and Binding Affinity

Parameter	Value	Receptor/Assay	Source
IC50	11 nM	Human Prostaglandin F (FP) Receptor	[1][2][4][7]
IC50	22 nM	hFP-R Binding Assay (Panlabs)	[5][8]
Ki	16 nM	hFP-R Binding Assay (Panlabs)	[5][8]



Table 2: Cellular Activity

Parameter	Value	Cell Line/Assay	Effect	Source
IC50	12 nM	Mouse 3T3 Lung Fibroblasts	Inhibition of PGF2α-induced KC production	[5]
IC50	18 nM	Mouse 3T3 Lung Fibroblasts	Inhibition of PGF2α-induced MCP-1 production	[5]

Table 3: Selectivity Profile

Receptor Subtype	IC50	Fold Selectivity vs. FP Receptor (11 nM)	Source
Prostaglandin E2 (PGE2) EP1	>10 μM	>909-fold	[7]
Prostaglandin E2 (PGE2) EP2	>10 μM	>909-fold	[7]
Prostaglandin E2 (PGE2) EP3	>10 µM	>909-fold	[7]
Prostaglandin E2 (PGE2) EP4	>9.4 μM	>854-fold	[7]
Prostacyclin (IP) Receptor	>10 µM	>909-fold	[7]
Prostaglandin D2 (DP) Receptor	>10 μM	>909-fold	[7]



Furthermore, in a broad panel of over 80 targets including other GPCRs, ion channels, and enzymes, no significant off-target activity was observed at concentrations up to 10 μ M.[8]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Human FP Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of BAY-6672 for the human FP receptor.

- Source: The binding assay was performed by Panlabs.[5][8]
- Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human FP receptor.
- Radioligand: A specific radiolabeled prostaglandin, such as [3H]-PGF2α, is used as the ligand.
- Assay Principle: The assay measures the ability of BAY-6672 to displace the radioligand from the FP receptor.
- Procedure:
 - A constant concentration of the radioligand is incubated with the receptor-containing membranes.
 - Increasing concentrations of BAY-6672 are added to the incubation mixture.
 - The mixture is incubated to allow binding to reach equilibrium.
 - Bound and free radioligand are separated by filtration.
 - The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The IC50 value, the concentration of BAY-6672 that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[5][8]



Functional Cellular Assay (Cytokine Inhibition)

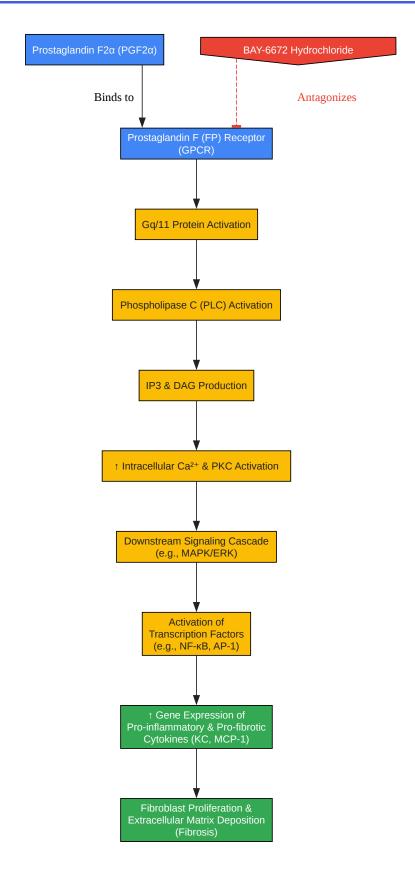
This assay assesses the ability of BAY-6672 to inhibit the downstream cellular effects of FP receptor activation.

- Cell Line: Mouse 3T3 lung fibroblasts are used.[5]
- Stimulus: Prostaglandin F2α (PGF2α) is used to stimulate the FP receptor and induce cytokine production.[5]
- Procedure:
 - 3T3 cells are plated and allowed to adhere.
 - Cells are pre-incubated with varying concentrations of BAY-6672.
 - \circ PGF2 α is added to the cells to stimulate the FP receptor.
 - After an incubation period, the cell culture supernatant is collected.
- Cytokine Measurement: The concentrations of the cytokines, KC (keratinocyte-derived chemokine) and MCP-1 (monocyte chemoattractant protein-1), in the supernatant are measured using a suitable immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).[5]
- Data Analysis: The IC50 values for the inhibition of KC and MCP-1 production are calculated by plotting the percentage of inhibition against the concentration of BAY-6672.[5]

Mandatory Visualization

Signaling Pathway of BAY-6672 Hydrochloride



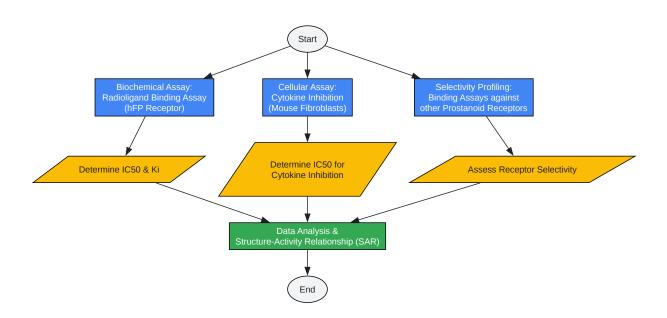


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Caption: Mechanism of action of BAY-6672 hydrochloride.



Experimental Workflow for In Vitro Characterization



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Caption: Generalized workflow for in vitro characterization.

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